7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid
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Overview
Description
7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid is a heterocyclic compound that features a fused ring system incorporating pyrrole and benzoxazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a substituted pyrrole with an appropriate benzoxazole precursor under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and biological activities.
Pyrrolopyrazine Derivatives: These compounds also feature fused ring systems and exhibit diverse biological activities.
Uniqueness
7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H8N2O4 |
---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
7-methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c1-4-7(10(14)15)8-5(12-4)2-3-6-9(8)17-11(16)13-6/h2-3,12H,1H3,(H,13,16)(H,14,15) |
InChI Key |
XRERPVOZPOQJGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC3=C2OC(=O)N3)C(=O)O |
Origin of Product |
United States |
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